O-[(3-methyloxetan-3-yl)methyl]hydroxylamine
Description
IUPAC Nomenclature and Constitutional Isomerism
O-[(3-methyloxetan-3-yl)methyl]hydroxylamine is a chemical compound with the molecular formula C5H11NO2. According to the International Union of Pure and Applied Chemistry nomenclature, this name indicates a hydroxylamine derivative where the oxygen atom of hydroxylamine (NH2OH) is bonded to a [(3-methyloxetan-3-yl)methyl] group.
The compound can be represented by the SMILES notation NOCC1(C)COC1, which describes its structural connectivity. This notation can be broken down as follows:
- N: Nitrogen atom of the hydroxylamine group
- O: Oxygen atom connecting the hydroxylamine to the methylene group
- CC: Methylene (CH2) group
- 1(C): Carbon atom in position 1 of the oxetane ring, with a methyl (CH3) group attached
- COC1: The oxetane ring, consisting of three carbon atoms and one oxygen atom
Constitutional isomerism can be observed in this compound. These isomers share the same molecular formula but differ in atomic connectivity. Potential constitutional isomers include:
- N-[(3-methyloxetan-3-yl)methyl]hydroxylamine, where the (3-methyloxetan-3-yl)methyl group is attached to the nitrogen atom instead of the oxygen atom of hydroxylamine.
- O-[(2-methyloxetan-2-yl)methyl]hydroxylamine, where the methyl group is attached to position 2 of the oxetane ring instead of position 3.
- [(3-methyloxetan-3-yl)methoxy]amine, which represents a different arrangement of the same atoms.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C5H11NO2 |
| Molecular Weight | 117.1463 g/mol |
| CAS Number | 1202780-65-1 |
| SMILES Notation | NOCC1(C)COC1 |
| Structure | Contains hydroxylamine and 3-methyloxetan-3-yl moieties |
| Physical State | Colorless liquid (at standard conditions) |
Functional Group Analysis: Hydroxylamine and Oxetane Moieties
This compound contains two key functional groups: the hydroxylamine moiety and the oxetane ring system.
The hydroxylamine moiety (NH2O-) is derived from hydroxylamine (NH2OH), which is an inorganic compound with a nitrogen-oxygen bond. In hydroxylamine, the nitrogen atom has a pyramidal geometry, similar to that of amines. The hydroxylamine group in this compound serves as a nucleophilic center due to the presence of the lone pair on the nitrogen atom. This structural feature contributes significantly to the compound's chemical reactivity.
The oxetane moiety is a four-membered heterocyclic ring containing three carbon atoms and one oxygen atom. In this compound, the oxetane ring is substituted at position 3 with a methyl group and a methylenehydroxylamine group. The oxetane ring introduces ring strain into the molecule due to its four-membered structure, which influences its reactivity patterns. The strain energy in oxetanes is approximately 106 kJ/mol, which is higher than that of cyclopropane (115 kJ/mol) but lower than that of epoxides (114 kJ/mol).
The methyl group attached to position 3 of the oxetane ring introduces steric hindrance and affects the electronic properties of the ring system. The methylene group connecting the oxetane ring to the hydroxylamine moiety serves as a spacer, providing conformational flexibility to the molecule.
The combination of these structural elements creates a unique chemical entity with distinct reactivity patterns. The quaternary carbon at position 3 of the oxetane ring creates a distinctive spatial arrangement that influences the overall molecular geometry and reactivity.
Comparative Analysis with Related Hydroxylamine Derivatives
Several hydroxylamine derivatives bear structural similarities to this compound, providing valuable comparative insights.
O-(oxetan-2-ylmethyl)hydroxylamine (C4H9NO2) differs from this compound in two key aspects: it lacks the methyl substituent on the oxetane ring, and the hydroxylamine group is attached to the methylene carbon from position 2 of the oxetane ring rather than position 3. This positional difference affects the spatial orientation of the hydroxylamine group relative to the oxetane ring.
O-(oxetan-3-yl)hydroxylamine is another related compound, where the hydroxylamine group is directly attached to position 3 of the oxetane ring without the intervening methylene group found in this compound. The absence of this methylene spacer results in a more rigid structure with fewer rotational degrees of freedom.
Methoxyamine (CH3ONH2), also known as O-methylhydroxylamine, represents a simpler hydroxylamine derivative where the hydroxylamine oxygen is bonded to a methyl group instead of the more complex (3-methyloxetan-3-yl)methyl group. This structural simplification results in significantly different physical and chemical properties.
Table 2: Comparison of this compound with Related Hydroxylamine Derivatives
These structural differences significantly influence the physicochemical properties and reactivity of these compounds. The presence of the methyl group in this compound increases its lipophilicity compared to its unmethylated counterparts. The position of attachment of the hydroxylamine group to the oxetane ring (via a methylene spacer to position 3 in this compound versus directly to position 3 in O-(oxetan-3-yl)hydroxylamine or via a methylene spacer to position 2 in O-(oxetan-2-ylmethyl)hydroxylamine) affects the reactivity and conformational flexibility of the molecule.
This compound can be synthesized from 3-bromomethyl-3-methyloxetane through established synthetic routes, as described in the journal Organic Preparations and Procedures International. This synthetic pathway illustrates the structural complexity and chemical uniqueness of this compound compared to its structural analogs.
Properties
IUPAC Name |
O-[(3-methyloxetan-3-yl)methyl]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-5(4-8-6)2-7-3-5/h2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVCXBTWPDXRHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)CON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70703950 | |
| Record name | O-[(3-Methyloxetan-3-yl)methyl]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70703950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1202780-65-1 | |
| Record name | O-[(3-Methyloxetan-3-yl)methyl]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70703950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
O-[(3-methyloxetan-3-yl)methyl]hydroxylamine is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of the current research landscape.
Synthesis
The synthesis of this compound has been documented in various studies. A notable method involves the reaction of methyl 3-hydroxythiophen-2-carboxylate with hydroxylamine, yielding the desired hydroxamic acid derivative . The synthetic route is efficient and allows for the modification of the oxetane moiety, which is crucial for its biological activity.
Recent studies suggest that this compound may exhibit antimicrobial properties, particularly against resistant strains of bacteria. The compound's structure allows it to interact with specific enzymatic pathways, potentially inhibiting bacterial growth by targeting essential metabolic processes.
Antimicrobial Activity
In vitro assays have demonstrated that compounds similar to this compound possess significant antimicrobial activity. For instance, a related compound showed a minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis at 0.72 μM, indicating strong efficacy . This suggests that modifications to the oxetane structure can enhance antimicrobial properties.
Study 1: Efficacy Against Mycobacterium tuberculosis
A study conducted on various oxetane derivatives revealed that certain modifications led to improved MIC values against multidrug-resistant M. tuberculosis. The results indicated that the presence of hydroxylamine functionality was crucial for maintaining activity against this pathogen .
| Compound | MIC (μM) | Cytotoxicity (Vero Cells) | LLE |
|---|---|---|---|
| This compound | 0.72 ± 0.30 | >100 μM | 4.2 |
Study 2: Pharmacokinetic Profiling
Pharmacokinetic studies have shown that this compound exhibits favorable absorption characteristics in animal models. The compound demonstrated a good oral bioavailability profile and low clearance rates, suggesting its potential for therapeutic use .
Research Findings
- Antibacterial Properties : The compound has been shown to inhibit bacterial growth effectively, making it a candidate for further development as an antibiotic.
- Safety Profile : In preliminary toxicity assessments, this compound exhibited minimal cytotoxic effects on mammalian cell lines at therapeutic concentrations .
- Structure-Activity Relationship (SAR) : Modifications to the oxetane ring have been explored to optimize biological activity while minimizing toxicity.
Scientific Research Applications
Synthesis of O-[(3-methyloxetan-3-yl)methyl]hydroxylamine
The synthesis of this compound can be achieved through a straightforward two-step process starting from commercially available 3-bromomethyl-3-methyloxetane. The procedure involves the conversion of the bromomethyl oxetane to the corresponding hydroxylamine without the need for purification between steps .
Reaction Scheme
- Starting Material : 3-bromomethyl-3-methyloxetane
- Reagents : Hydroxylamine hydrochloride in a suitable solvent.
- Conditions : Typically performed under mild conditions to minimize side reactions.
Medicinal Chemistry
This compound has been explored for its potential as a pharmacophore in drug design. Its structural features allow it to enhance the physicochemical properties of drug candidates, including stability and bioavailability. The oxetane ring is particularly valuable for modifying metabolic pathways and reducing toxicity associated with certain drug classes .
Case Studies
- Antibiotic Activity : Research has indicated that derivatives of hydroxylamines, including those incorporating oxetane moieties, exhibit significant antibacterial properties. A study demonstrated that these compounds could inhibit bacterial growth effectively, suggesting their potential as new antibiotic agents .
- Drug Discovery : The incorporation of this compound into lead compounds has been shown to improve their efficacy against specific targets in diseases such as lupus and other autoimmune disorders. In vivo studies on animal models have illustrated promising results regarding their therapeutic effects and safety profiles .
Material Science
In the field of material science, this compound is utilized in synthesizing novel polymers with enhanced properties. For example, star-shaped copolymers featuring a hyperbranched poly(3-methyl-3-oxetanemethanol) core have been developed, showcasing improved mechanical strength and thermal stability .
Summary of Applications
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares O-[(3-methyloxetan-3-yl)methyl]hydroxylamine to hydroxylamine derivatives with varying substituents, focusing on structural features, spectroscopic properties, and functional applications.
Table 1: Key Structural and Physical Properties of Selected Hydroxylamine Derivatives
Key Observations:
Substituent Effects on Reactivity and Solubility :
- The 3-methyloxetane group in the target compound introduces polarity due to the oxygen atom, likely enhancing aqueous solubility compared to aromatic analogs like O-[(3-methylphenyl)methyl]hydroxylamine . However, its steric bulk may reduce reactivity in nucleophilic reactions relative to smaller substituents (e.g., thiophene in 29t) .
- Electron-withdrawing groups (e.g., pentafluorobenzyl in PFBHA) increase derivatization efficiency for carbonyl compounds, whereas electron-donating groups (e.g., methyloxetane) might favor stability in biological systems .
Spectroscopic Profiles :
- 1H-NMR shifts for benzyl-type hydroxylamines (e.g., 4b in ) typically show aromatic proton signals at δ 6.75–6.81 ppm and OCH2 peaks near δ 4.21–5.95 ppm . The methyloxetane substituent would likely exhibit distinct shifts for oxetane protons (predicted δ 4.0–4.5 ppm) and methyl groups (δ 1.2–1.5 ppm).
- HRMS data for aromatic analogs (e.g., 9g: [M+H]+ = 173.21) suggest that the target compound’s molecular ion would align with its calculated mass (~145.18 g/mol) .
Pharmacological Relevance: Hydroxylamines with heterocyclic substituents (e.g., benzofuran in 29r) are explored as enzyme ligands or chaperones, implying that the methyloxetane variant could serve similar roles in targeting aminotransferases or oxidases .
Limitations:
- Direct experimental data for this compound are absent in the provided evidence, necessitating extrapolation from structural analogs.
- Predicted properties (e.g., pKa, density) require validation via empirical studies.
Preparation Methods
Preparation of the Alkylating Agent: 3-Methyloxetan-3-ylmethyl Halide
The electrophilic precursor is commonly synthesized from 3-methyloxetan-3-ylmethanol via halogenation or sulfonation:
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| 1. Conversion of 3-methyloxetan-3-ylmethanol to 3-methyloxetan-3-ylmethyl bromide | Treatment with PBr3 or HBr in anhydrous solvent (e.g., dichloromethane) at low temperature | Formation of 3-methyloxetan-3-ylmethyl bromide, a reactive alkylating agent |
| 2. Alternative tosylation | Reaction with tosyl chloride and base (e.g., pyridine) | Formation of 3-methyloxetan-3-ylmethyl tosylate |
This step must be carefully controlled to avoid ring opening of the oxetane under acidic or nucleophilic conditions.
O-Alkylation of Hydroxylamine
The core step involves the nucleophilic substitution of the alkyl halide or tosylate by hydroxylamine to form the O-alkylhydroxylamine:
- Reaction Conditions: Typically performed in polar aprotic solvents such as tetrahydrofuran (THF), 2-methyltetrahydrofuran, acetonitrile, or toluene to balance solubility and reactivity.
- Temperature: Mild to moderate temperatures (0–40 °C) to minimize side reactions.
- Base: Sometimes a mild base is added to deprotonate hydroxylamine and enhance nucleophilicity.
- Stoichiometry: Usually an excess of hydroxylamine is employed to favor O-alkylation over N-alkylation.
A representative reaction from patent literature describes the process as follows:
| Parameter | Details |
|---|---|
| Solvent | Tetrahydrofuran (THF), 2-methyltetrahydrofuran, acetonitrile, or toluene |
| Temperature | Ambient to 40 °C |
| Reagents | 3-Methyloxetan-3-ylmethyl bromide or tosylate; hydroxylamine hydrochloride or free base |
| Reaction Time | Several hours (typically 4–12 h) |
| Workup | Extraction, washing, and purification by crystallization or chromatography |
This method yields the target compound with good selectivity and yield, as detailed in patent EP3248969B1.
Alternative Synthetic Routes
Some literature suggests alternative approaches including:
- Mitsunobu Reaction Approach: Using N-hydroxyphthalimide and the corresponding alcohol under Mitsunobu conditions to form the O-alkylhydroxylamine after deprotection. This method is effective for a variety of O-alkylhydroxylamines and can be adapted for oxetane derivatives.
- Phase-Transfer Catalysis: For fluorinated analogs, phase-transfer catalysis has been employed to alkylate hydroxylamine derivatives with 3-bromomethyl-3-methyloxetane, indicating potential applicability for the non-fluorinated compound.
Purification and Characterization
The product is often isolated as its hydrochloride salt to improve stability and facilitate purification. Characterization typically involves:
- NMR Spectroscopy: Confirming the integrity of the oxetane ring and the O-alkyl linkage.
- Mass Spectrometry: Molecular weight confirmation.
- Elemental Analysis: Purity assessment.
- Melting Point: For solid derivatives.
Summary Table of Preparation Methods
| Method | Key Reagents | Solvent | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Halide formation + direct O-alkylation | 3-methyloxetan-3-ylmethanol, PBr3, hydroxylamine | THF, MeCN, toluene | 0–40 °C, 4–12 h | 60–85 | Widely used, good selectivity |
| Mitsunobu reaction + deprotection | 3-methyloxetan-3-ylmethanol, N-hydroxyphthalimide, hydrazine | THF or similar | Room temp, sequential steps | 50–75 | Useful for sensitive substrates |
| Phase-transfer catalysis (fluorinated analogs) | Fluorinated alcohol, 3-bromomethyl-3-methyloxetane | Biphasic system | Mild, catalytic base | Variable | Potentially adaptable |
Research Findings and Notes
- The choice of solvent critically affects the reaction outcome; polar aprotic solvents favor nucleophilic substitution without oxetane ring cleavage.
- The use of protecting groups such as phthalimide in Mitsunobu reactions allows for cleaner products and easier purification.
- The reaction temperature and stoichiometry must be optimized to minimize N-alkylation side products.
- Stability of the oxetane ring can be compromised under strongly acidic or basic conditions; hence, mild conditions are preferred.
- The O-alkylhydroxylamine derivatives, including O-[(3-methyloxetan-3-yl)methyl]hydroxylamine, have potential as enzyme inhibitors, as suggested by related studies on O-alkylhydroxylamines in medicinal chemistry.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for O-[(3-methyloxetan-3-yl)methyl]hydroxylamine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via O-alkylation of hydroxylamine derivatives. For example, hydroxylamine may react with a substituted oxetane precursor (e.g., 3-methyloxetane-3-ylmethyl bromide) under basic conditions (e.g., NaH or K₂CO₃ in DMF). Optimizing stoichiometry, temperature (typically 0–25°C), and solvent polarity is critical to minimize side reactions like over-alkylation. Yield improvements (>70%) are achieved by slow addition of reagents and inert atmosphere control .
Q. How is the purity and structural integrity of this compound validated in experimental settings?
- Methodological Answer : Analytical techniques include:
- NMR Spectroscopy : Confirm regiochemistry via ¹H and ¹³C NMR (e.g., oxetane ring protons at δ 4.3–4.8 ppm, hydroxylamine NH at δ 5–6 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺.
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>95%) .
Q. What are the key reactivity trends of the hydroxylamine and oxetane moieties in this compound?
- Methodological Answer :
- Hydroxylamine : Acts as a nucleophile in substitution reactions (e.g., with carbonyls to form oximes) or undergoes oxidation to nitroso derivatives (using MnO₂ or H₂O₂).
- Oxetane : Strain-driven ring-opening under acidic/basic conditions (e.g., with HCl to form chlorinated byproducts). Reactivity is modulated by steric hindrance from the 3-methyl group .
Advanced Research Questions
Q. How can computational modeling predict regioselectivity in reactions involving this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict regioselectivity. For example:
- Nucleophilic Attack : Electron localization on the hydroxylamine NH₂ group directs reactivity toward electrophilic centers.
- Oxetane Ring-Opening : Strain energy (~105 kJ/mol for oxetanes) and charge distribution determine whether ring-opening precedes or follows hydroxylamine reactions .
Q. What strategies resolve contradictions in reported reaction outcomes (e.g., competing oxidation vs. ring-opening)?
- Methodological Answer :
- Condition Screening : Use Design of Experiments (DoE) to test variables (oxidant concentration, pH, solvent). For example, H₂O₂ in THF favors oxidation, while HCl in MeOH promotes oxetane ring-opening.
- In Situ Monitoring : Raman spectroscopy or LC-MS tracks intermediate formation to identify bifurcation points in reaction pathways .
Q. How is this compound applied in medicinal chemistry, particularly as a building block for bioactive molecules?
- Methodological Answer : The oxetane-hydroxylamine scaffold is used to:
- Enhance Metabolic Stability : Oxetanes improve pharmacokinetics by reducing CYP450-mediated oxidation.
- Target Covalent Inhibitors : The hydroxylamine group forms reversible covalent bonds with cysteine residues (e.g., in kinase targets). Case studies include analogs of Siponimod intermediates (an immunomodulatory drug) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
